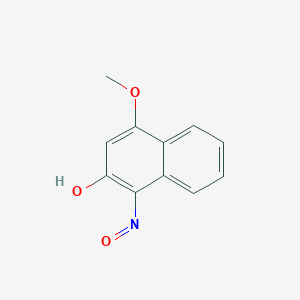
(Z)-1-(hydroxyimino)-4-methoxynaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by the presence of a nitroso group (-NO) and a methoxy group (-OCH3) attached to a resorcinol backbone
准备方法
The synthesis of 4-Nitrosoresorcinol 1-Monomethyl Ether typically involves the nitration of resorcinol followed by methylation and nitrosation. The general synthetic route can be summarized as follows:
Nitration: Resorcinol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Methylation: The nitroresorcinol is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-Nitrosoresorcinol 1-Monomethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding 4-Amino-2-methoxyphenol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or acylating agents.
科学研究应用
4-Nitrosoresorcinol 1-Monomethyl Ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-Nitrosoresorcinol 1-Monomethyl Ether involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .
相似化合物的比较
4-Nitrosoresorcinol 1-Monomethyl Ether can be compared with other nitroso and methoxy-substituted phenols:
4-Nitrosoresorcinol: Lacks the methoxy group, leading to different reactivity and solubility properties.
2-Nitroso-4-methoxyphenol: Has the nitroso and methoxy groups in different positions, affecting its chemical behavior and applications.
4-Nitroso-2-methoxyphenol:
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
4-methoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9(13)11(12-14)8-5-3-2-4-7(8)10/h2-6,13H,1H3 |
InChI 键 |
JREFMOMRVBPHHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=CC=CC=C21)N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


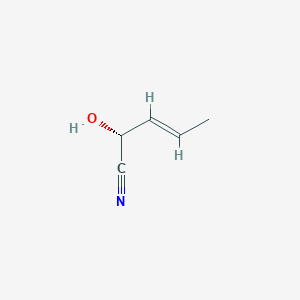
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
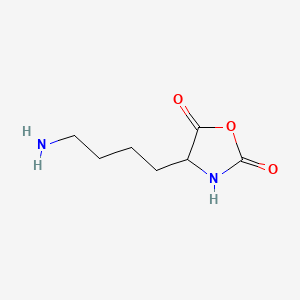
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
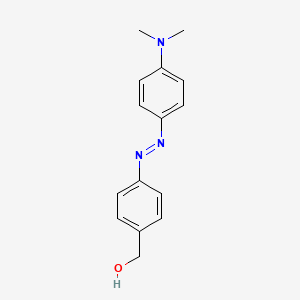
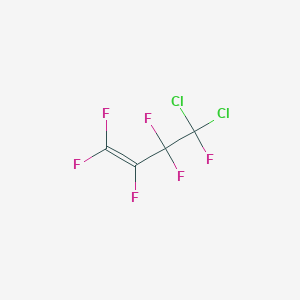
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
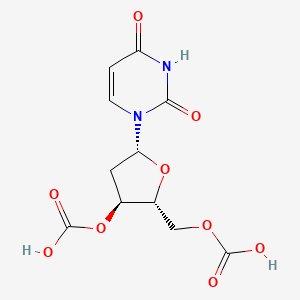
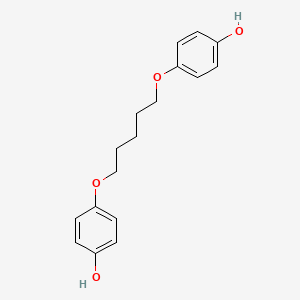

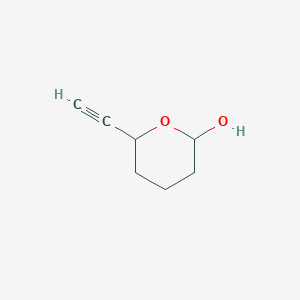
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
